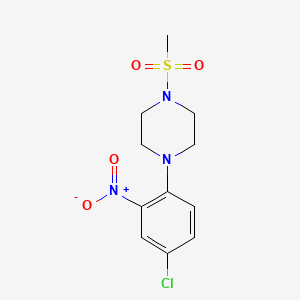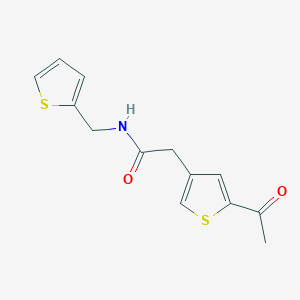![molecular formula C14H20N2O3S B5201789 N-[2-(tert-butylsulfanyl)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5201789.png)
N-[2-(tert-butylsulfanyl)ethyl]-2-methyl-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(tert-butylsulfanyl)ethyl]-2-methyl-3-nitrobenzamide is an organic compound that features a benzamide core substituted with a nitro group, a methyl group, and a tert-butylsulfanyl ethyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(tert-butylsulfanyl)ethyl]-2-methyl-3-nitrobenzamide typically involves the following steps:
Formation of the tert-butylsulfanyl ethyl intermediate: This can be achieved by reacting tert-butylthiol with an appropriate ethyl halide under basic conditions.
Nitration of the benzamide core: The introduction of the nitro group is usually carried out using a nitrating agent such as nitric acid or a nitrating mixture (e.g., nitric acid and sulfuric acid).
Coupling of the intermediates: The final step involves coupling the tert-butylsulfanyl ethyl intermediate with the nitrated benzamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The tert-butylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Substitution: Halogenation can be carried out using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated benzamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving nitrobenzamide derivatives.
Medicine: Potential use in drug discovery and development, particularly for its nitro and sulfanyl functionalities which are common in pharmacophores.
Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-[2-(tert-butylsulfanyl)ethyl]-2-methyl-3-nitrobenzamide would depend on its specific application. Generally, the nitro group can participate in redox reactions, while the sulfanyl group can interact with biological thiols. These interactions can modulate various molecular targets and pathways, such as enzyme inhibition or activation, and redox signaling.
Vergleich Mit ähnlichen Verbindungen
- N-[2-(tert-butylsulfanyl)ethyl]-4-methylbenzene-1-sulfonamide
- N-[2-(tert-butylsulfanyl)ethyl]-N’-[3-(trifluoromethyl)phenyl]urea
- N-[2-(tert-butylsulfanyl)ethyl]-4-chlorobenzenesulfonamide
Uniqueness: N-[2-(tert-butylsulfanyl)ethyl]-2-methyl-3-nitrobenzamide is unique due to the combination of its nitro, methyl, and tert-butylsulfanyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-10-11(6-5-7-12(10)16(18)19)13(17)15-8-9-20-14(2,3)4/h5-7H,8-9H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKIHPRWAQHPCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCSC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3'-benzyl 5'-methyl 2'-amino-6'-(methoxymethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5201714.png)

![4-[5-[5-chloro-2-(2-propyn-1-yloxy)benzylidene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5201725.png)
![N-[2-methoxy-2-(2-thienyl)ethyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5201730.png)
![N-[diethoxyphosphoryl(phenyl)methyl]-N-prop-2-enylacetamide](/img/structure/B5201733.png)

![3,3-dimethyl-10-(3-methylbutanoyl)-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5201751.png)
![allyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5201754.png)
![2-[4-(2-Methoxyphenoxy)butoxy]-4-methyl-1-propan-2-ylbenzene](/img/structure/B5201768.png)
![Methyl 4-[3-(2-carbamoylhydrazinyl)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B5201776.png)


![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B5201796.png)
![dimethyl 2-[(4-iodobenzoyl)amino]terephthalate](/img/structure/B5201797.png)
